Cas no 22135-49-5 (Benzenemethanol, a-propyl-, (aS)-)
Benzenemethanol, a-propyl-, (aS)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol, a-propyl-, (aS)-
- (S)-(?)-1-Phenyl-1-butanol
- (-)-(S)-phenylpropylcarbinol
- (1S)-1-phenyl-1-butanol
- (S)-(-)-
- (S)-(-)-1-Phenyl-1-butanol
- (S)-(-)-1-phenylbutan-1-ol
- (S)-(-)-1-phenylbutanol
- (S)-1-butylphenylethanol
- 317322_ALDRICH
- AC1L455T
- A-Propylbenzyl alcohol
- CHEMBL423961
- S-(-)-1-Phenylbutan-1-ol
- SureCN1295513
- UNII-LJM1441XOL
- (-)-1-PHENYL-1-BUTANOL
- (1S)-1-phenylbutan-1-ol
- (s)-1-phenylbutan-1-ol
- (S)-(-)-1-Phenyl-1-butanol, 97%
- (S)-.ALPHA.-PROPYLBENZENEMETHANOL
- Benzenemethanol, alpha-propyl-, (alphaS)-
- AKOS010367900
- (S)-1-PHENYLBUTANOL
- Q27283029
- (s)-1-phenyl-1-butanol
- 1-PHENYLBUTANOL, (S)-
- (S)-1-Phenyl-1-butanol, ee 99%
- 1-Phenyl-butan-1-ol
- (S)-(-)-a-Propylbenzyl alcohol
- BENZYL ALCOHOL, .ALPHA.-PROPYL-, (S)-(-)-
- 1-Phenylbutanol, (-)-
- (-)-1-phenylbutanol
- MFCD00064282
- A815966
- 22135-49-5
- (s)-phenylbutanol
- J-014549
- DTXSID60944779
- J-014546
- (S)-(-)-1-Phenyl-butan-1-ol
- LJM1441XOL
- S-(-)-1-Phenyl-1-butanol
- (.ALPHA.S)-.ALPHA.-PROPYLBENZENEMETHANOL
- BENZENEMETHANOL, .ALPHA.-PROPYL-, (S)-
- BENZENEMETHANOL, .ALPHA.-PROPYL-, (.ALPHA.S)-
- SCHEMBL1295513
- G68513
- HQRWWHIETAKIMO-JTQLQIEISA-N
- (S)-()-1-Phenyl-1-butanol
-
- MDL: MFCD00064282
- Inchi: 1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-/m0/s1
- InChI Key: HQRWWHIETAKIMO-JTQLQIEISA-N
- SMILES: O[C@H](C1C=CC=CC=1)CCC
Computed Properties
- Exact Mass: 150.10400
- Monoisotopic Mass: 150.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 95
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Color/Form: Not available
- Density: 0.9108 (rough estimate)
- Melting Point: 45-47 °C (lit.)
- Boiling Point: 120 °C/0.05 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:217.4°F
Degrees Celsius:103°C - Refractive Index: 1.5190 (estimate)
- PSA: 20.23000
- LogP: 2.52010
- Solubility: Not available
- Optical Activity: [α]21/D −48.6°, c = 5 in chloroform
Benzenemethanol, a-propyl-, (aS)- Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
Benzenemethanol, a-propyl-, (aS)- Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Benzenemethanol, a-propyl-, (aS)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02860-1g |
Benzenemethanol, a-propyl-, (aS)- |
22135-49-5 | 97% | 1g |
¥2062.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 317322-1G |
Benzenemethanol, a-propyl-, (aS)- |
22135-49-5 | 97% | 1G |
¥1622.56 | 2022-02-24 | |
| abcr | AB425860-1 g |
(S)-1-Phenyl-1-butanol, ee 99%; . |
22135-49-5 | 1g |
€203.50 | 2023-05-18 | ||
| Cooke Chemical | S0393316-1g |
(S)-(?)-1-Phenyl-1-butanol |
22135-49-5 | 97% | 1g |
RMB 1333.35 | 2025-02-21 | |
| abcr | AB425860-1g |
(S)-1-Phenyl-1-butanol, ee 99%; . |
22135-49-5 | 1g |
€203.50 | 2024-08-03 | ||
| 1PlusChem | 1P003CVB-100mg |
(S)-()-1-Phenyl-1-butanol |
22135-49-5 | 97% | 100mg |
$89.00 | 2023-12-18 | |
| A2B Chem LLC | AB55847-100mg |
(S)-()-1-Phenyl-1-butanol |
22135-49-5 | 97% | 100mg |
$60.00 | 2024-04-20 | |
| Ambeed | A937980-100mg |
(S)-1-Phenylbutan-1-ol |
22135-49-5 | 97% | 100mg |
$60.0 | 2024-07-28 | |
| Ambeed | A937980-250mg |
(S)-1-Phenylbutan-1-ol |
22135-49-5 | 97% | 250mg |
$110.0 | 2024-07-28 | |
| Ambeed | A937980-1g |
(S)-1-Phenylbutan-1-ol |
22135-49-5 | 97% | 1g |
$312.0 | 2024-07-28 |
Benzenemethanol, a-propyl-, (aS)- Suppliers
Benzenemethanol, a-propyl-, (aS)- Related Literature
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Cheng-Xiong Yang,Yu-Zhen Zheng,Xiu-Ping Yan RSC Adv. 2017 7 36297
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Additional information on Benzenemethanol, a-propyl-, (aS)-
Benzenemethanol, a-Propyl-, (αS)- (CAS No. 22135-49-5): An Overview of Its Properties, Applications, and Recent Research Developments
Benzenemethanol, a-propyl-, (αS)- (CAS No. 22135-49-5) is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, also known as (αS)-1-(1-phenylethyl)ethanol, is characterized by its unique stereochemistry and versatile reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.
The molecular formula of Benzenemethanol, a-propyl-, (αS)- is C10H14O, and its molecular weight is 150.21 g/mol. The compound features a benzene ring attached to a chiral carbon center, which is further substituted with an a-propyl group. This specific arrangement of atoms imparts the compound with distinct optical properties and chemical reactivity.
In terms of physical properties, Benzenemethanol, a-propyl-, (αS)- is a colorless liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound's boiling point is approximately 180°C at atmospheric pressure, and it has a density of around 0.95 g/cm³ at room temperature.
The chemical reactivity of Benzenemethanol, a-propyl-, (αS)- is primarily centered around its hydroxyl group and the chiral carbon center. The hydroxyl group can undergo various reactions such as esterification, etherification, and oxidation. The chiral center makes the compound suitable for enantioselective synthesis, which is crucial in the development of chiral drugs and other bioactive compounds.
One of the key applications of Benzenemethanol, a-propyl-, (αS)- is in the pharmaceutical industry. It serves as an important intermediate in the synthesis of several drugs, including those used in the treatment of cardiovascular diseases, neurological disorders, and cancer. The chiral nature of the compound ensures that the final drug products have the desired enantiomeric purity, which is essential for their efficacy and safety.
Recent research has highlighted the potential of Benzenemethanol, a-propyl-, (αS)- in developing novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. Another study in *Organic Letters* reported the synthesis of new anticancer agents using Benzenemethanol, a-propyl-, (αS)- as a key intermediate.
In addition to its pharmaceutical applications, Benzenemethanol, a-propyl-, (αS)- has found use in materials science. Its unique stereochemistry makes it suitable for the preparation of chiral polymers and liquid crystals. These materials have applications in advanced electronic devices and optical sensors.
The synthesis of Benzenemethanol, a-propyl-, (αS)- can be achieved through various methods. One common approach involves the asymmetric reduction of 1-(1-phenylethyl)ethyl ketone using chiral catalysts or enzymes. This method ensures high enantioselectivity and yield, making it suitable for large-scale production.
From an environmental perspective, Benzenemethanol, a-propyl-, (αS)- is considered to have low toxicity and environmental impact when handled properly. However, it is important to follow standard safety protocols during its handling and storage to prevent any potential hazards.
In conclusion, Benzenemethanol, a-propyl-, (αS)- (CAS No. 22135-49-5) is a versatile chiral compound with significant applications in pharmaceuticals and materials science. Its unique stereochemistry and chemical reactivity make it an essential intermediate in the synthesis of various bioactive molecules and advanced materials. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in modern chemistry.
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